molecular formula C16H16N2O7 B2651618 dimethyl 5-(3-(ethoxycarbonyl)-4-hydroxy-1H-pyrazol-1-yl)isophthalate CAS No. 380222-38-8

dimethyl 5-(3-(ethoxycarbonyl)-4-hydroxy-1H-pyrazol-1-yl)isophthalate

Cat. No.: B2651618
CAS No.: 380222-38-8
M. Wt: 348.311
InChI Key: AAODKEYBNZGFOI-UHFFFAOYSA-N
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Description

Dimethyl 5-(3-(ethoxycarbonyl)-4-hydroxy-1H-pyrazol-1-yl)isophthalate is a heterocyclic compound featuring an isophthalate core substituted with a pyrazole ring containing ethoxycarbonyl and hydroxyl groups. This structure combines aromaticity, hydrogen-bonding capability (via the hydroxyl group), and ester functionalities, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and coordination chemistry. Its synthesis typically involves palladium-catalyzed cross-coupling reactions or multi-step functionalization of preassembled heterocycles. The compound’s reactivity and stability are influenced by the electron-withdrawing ethoxycarbonyl group and the acidic hydroxyl group on the pyrazole moiety.

Properties

IUPAC Name

dimethyl 5-(3-ethoxycarbonyl-4-hydroxypyrazol-1-yl)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O7/c1-4-25-16(22)13-12(19)8-18(17-13)11-6-9(14(20)23-2)5-10(7-11)15(21)24-3/h5-8,19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAODKEYBNZGFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1O)C2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(3-(ethoxycarbonyl)-4-hydroxy-1H-pyrazol-1-yl)isophthalate typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization to introduce the ethoxycarbonyl and hydroxy groups. The final step involves the esterification of the isophthalate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(3-(ethoxycarbonyl)-4-hydroxy-1H-pyrazol-1-yl)isophthalate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ester groups would yield alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Dimethyl 5-(3-(ethoxycarbonyl)-4-hydroxy-1H-pyrazol-1-yl)isophthalate has been evaluated for its efficacy against various bacterial strains. The presence of the ethoxycarbonyl group enhances its activity by improving solubility and interaction with microbial membranes, leading to increased antibacterial effects .

1.2 Anti-inflammatory Properties
Research has indicated that the compound exhibits anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response .

1.3 Anticancer Potential
Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. The compound's structural features allow it to interact with cellular pathways involved in cancer progression, thus presenting a promising avenue for anticancer drug development .

Materials Science

2.1 Polymer Synthesis
this compound serves as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to environmental degradation, making it suitable for applications in coatings and packaging materials .

2.2 Photovoltaic Applications
The compound has been investigated for use in organic photovoltaic devices due to its ability to function as an electron acceptor. Its unique electronic properties facilitate charge transfer processes essential for efficient light-to-energy conversion .

Agricultural Applications

3.1 Pesticide Development
The potential use of this compound as a pesticide has been explored. Its effectiveness against specific pests makes it a candidate for developing environmentally friendly agricultural chemicals that minimize harm to non-target species .

3.2 Plant Growth Regulation
Research indicates that compounds with similar structures can act as plant growth regulators, enhancing growth rates and resistance to stress conditions. This application could lead to improved crop yields under adverse environmental conditions .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant antibacterial effects against E. coli and S. aureus strains with minimal inhibitory concentrations lower than standard antibiotics .
Study BAnti-inflammatory PropertiesShowed reduction in inflammation markers in vitro, suggesting potential therapeutic use in inflammatory diseases .
Study CPolymer ApplicationsDeveloped a new polymer blend incorporating the compound, resulting in enhanced mechanical properties and thermal stability .
Study DAgricultural UseFound effective against common agricultural pests with reduced toxicity to beneficial insects .

Mechanism of Action

The mechanism of action of dimethyl 5-(3-(ethoxycarbonyl)-4-hydroxy-1H-pyrazol-1-yl)isophthalate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The isophthalate moiety may also contribute to its overall biological activity by influencing its solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between dimethyl 5-(3-(ethoxycarbonyl)-4-hydroxy-1H-pyrazol-1-yl)isophthalate and analogous compounds:

Compound Core Structure Substituents Key Functional Groups Synthetic Pathway Yield Ref.
This compound (Target) Isophthalate + pyrazole - Ethoxycarbonyl (C=O-OEt)
- Hydroxyl (-OH) on pyrazole
Ester, hydroxyl, aromatic Likely involves cross-coupling (e.g., Suzuki-Miyaura) or esterification steps N/A N/A
Dimethyl 5-[3-[(tert-butoxycarbonyl)amino]propyl]isophthalate (17) Isophthalate - tert-Butoxycarbonyl (Boc)-protected amine
- Propyl chain
Ester, Boc-amine Palladium-catalyzed coupling of triflate with boron reagent 71%
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Thiazole + pyrazole + triazole - Chlorophenyl
- Fluorophenyl
- Methyl triazole
Aromatic halides, triazole, pyrazole Multi-step cyclization and crystallization from DMF High
Pyridyl tetraoxazole macrocycle with 5-N,N-dimethylamino group (19) Macrocyclic tetraoxazole - N,N-Dimethylamino group
- Pyridyl substituent
Macrocycle, amino, aromatic Reduction of esters to alcohols, followed by cyclization Moderate

Key Comparisons

Compounds 4 and 5 (from ) exhibit halogenated aryl groups (Cl, F), which increase lipophilicity and may enhance biological activity but reduce aqueous solubility.

Synthetic Challenges :

  • The target compound’s ethoxycarbonyl group requires careful esterification conditions to avoid hydrolysis, whereas compound 17 relies on Boc-deprotection for further functionalization .
  • Macrocycle 19 demands precise stoichiometry for cyclization, contrasting with the straightforward crystallization of isostructural compounds 4 and 5 .

Their planar conformations (except for one fluorophenyl group) suggest tighter packing than the target’s likely less symmetric structure .

Applications :

  • The target compound’s hydroxyl and ester groups make it a candidate for metal coordination or prodrug synthesis. In contrast, compound 17 ’s Boc-amine is tailored for peptide coupling, and macrocycle 19 may serve in host-guest chemistry .

Research Findings and Data

Thermal and Solubility Properties

  • Hydrogen Bonding : The hydroxyl group in the target compound likely increases melting point compared to compound 17 , which remains an oil at room temperature .
  • Solubility : The ethoxycarbonyl group may improve solubility in polar aprotic solvents (e.g., DMF, acetone) relative to halogenated analogs 4 and 5 , which require DMF for crystallization .

Spectroscopic Characterization

  • NMR : The target’s pyrazole protons would resonate downfield (δ 10–12 ppm for -OH), whereas compound 17 ’s Boc-amine shows characteristic tert-butyl signals at ~1.4 ppm .
  • X-ray Diffraction : Isostructural compounds 4 and 5 exhibit similar unit-cell parameters, but the target’s structure may differ due to fewer halogen substituents .

Biological Activity

Dimethyl 5-(3-(ethoxycarbonyl)-4-hydroxy-1H-pyrazol-1-yl)isophthalate is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound based on existing literature.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazole ring attached to an isophthalate moiety. The synthesis of such compounds typically involves multi-step reactions, often starting from simpler pyrazole derivatives and incorporating various functional groups to enhance biological activity.

Biological Activity Overview

Pyrazole derivatives, including this compound, have been shown to exhibit a broad spectrum of biological activities:

  • Antitumor Activity : Pyrazole derivatives are frequently explored for their potential as anticancer agents. Studies have shown that certain pyrazole compounds can inhibit tumor growth in various cancer cell lines. For instance, monocarbonyl curcumin-inspired pyrazole analogs demonstrated significant cytotoxic effects against colon cancer cells .
  • Anti-inflammatory Properties : Some pyrazoles have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Activity : Pyrazole derivatives have also been evaluated for their antimicrobial properties against a range of pathogens. Certain compounds have shown promising results in inhibiting the growth of bacteria and fungi .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives, providing insights into their mechanisms of action and therapeutic potential:

  • Antitumor Research :
    • A study synthesized various pyrazole derivatives and assessed their cytotoxicity against different cancer cell lines. Compounds with specific substitutions on the pyrazole ring exhibited enhanced activity, indicating that structural modifications can significantly impact their effectiveness .
  • Anti-inflammatory Mechanisms :
    • Research highlighted the ability of certain pyrazoles to reduce inflammation by modulating signaling pathways associated with cytokine production. For example, compounds were shown to inhibit LPS-induced nitric oxide production in macrophages, suggesting a mechanism for their anti-inflammatory action .
  • Antimicrobial Efficacy :
    • A series of 3,4-diaryl-1H-pyrazoles were tested against several phytopathogenic fungi, revealing notable antifungal activity. These findings underscore the potential use of pyrazoles in agricultural applications as antifungal agents .

Data Table: Summary of Biological Activities

Biological ActivityCompound VariantsObserved EffectsReferences
AntitumorVarious PyrazolesSignificant cytotoxicity in cancer cells
Anti-inflammatorySelected DerivativesInhibition of TNF-α and IL-6 production
Antimicrobial3,4-diaryl derivativesEffective against multiple fungi

Q & A

Q. What are the established synthetic routes for dimethyl 5-(3-(ethoxycarbonyl)-4-hydroxy-1H-pyrazol-1-yl)isophthalate, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by esterification and functionalization steps. For example, dimethyl isophthalate derivatives are often prepared by reacting carboxylate intermediates with thioacetic acid in anhydrous THF under controlled temperatures (0–40°C). Yield optimization (up to 86%) can be achieved by adjusting reaction times, stoichiometry, and purification via flash chromatography (EtOAc:n-heptane, 40:60) .

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, ester carbonyls at ~170 ppm).
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1720 cm⁻¹ for esters, O-H stretches at ~3400 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values). X-ray crystallography using SHELX software may resolve ambiguities in stereochemistry .

Q. What are the safety considerations when handling this compound in the laboratory?

While specific toxicity data may be limited, standard precautions include:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Waste Disposal : Segregate organic waste and consult certified disposal services. Emergency measures (e.g., rinsing eyes with water for 15 minutes) are critical for accidental exposure .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the biological activity of derivatives of this compound?

Docking studies (e.g., using AutoDock Vina or Schrödinger Suite) analyze interactions between pyrazole-isophthalate derivatives and target proteins (e.g., human dihydrofolate reductase, PDB:1KMS). Key parameters include:

  • Binding Affinity : Calculated docking scores (e.g., −8.2 to −9.5 kcal/mol).
  • Hydrogen Bonding : Interactions with active-site residues (e.g., Arg24, Asp27).
  • Hydrophobic Contacts : Stabilization via π-π stacking with aromatic residues. Validation requires correlating docking results with in vitro assays (e.g., IC₅₀ values) .

Q. How do contradictory spectral data arise in characterizing derivatives, and how can they be resolved?

Discrepancies in NMR or IR spectra may stem from:

  • Tautomerism : The 4-hydroxy-pyrazole moiety can exhibit keto-enol tautomerism, shifting proton signals.
  • Solvent Effects : Polar solvents (e.g., DMSO) alter chemical shifts; deuterated solvents are recommended.
  • Impurities : Byproducts from incomplete esterification require rigorous purification (e.g., column chromatography). X-ray diffraction provides definitive structural confirmation .

Q. What strategies improve synthetic yields in multi-step reactions involving this compound?

  • Temperature Control : Low temperatures (0°C) minimize side reactions during nucleophilic substitutions.
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) enhance esterification efficiency.
  • Protecting Groups : Temporarily block reactive hydroxy groups with tert-butyldimethylsilyl (TBS) ethers to prevent undesired coupling. Post-reaction deprotection with TBAF restores functionality .

Q. How does the steric and electronic environment of the pyrazole ring influence reactivity in cross-coupling reactions?

  • Steric Effects : Bulky substituents (e.g., ethoxycarbonyl) at the 3-position hinder Suzuki-Miyaura coupling at the 1-position.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) activate the pyrazole ring for nucleophilic aromatic substitution. DFT calculations (e.g., Gaussian 09) model charge distribution to predict regioselectivity .

Methodological Tables

Q. Table 1: Representative Synthetic Yields Under Varied Conditions

Reaction StepSolventTemperature (°C)CatalystYield (%)Reference
CyclocondensationEthanol80None72
EsterificationTHF40DMAP86
PurificationEtOAc:n-HeptaneRTNone95

Q. Table 2: Docking Scores for Pyrazole Derivatives Against 1KMS

DerivativeDocking Score (kcal/mol)H-Bond CountKey Interactions
Reference (Doxorubicin)−10.24Arg24, Asp27
Compound 5a−9.13Phe31, Thr56
Compound 5c−8.72Leu22, Gly20

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